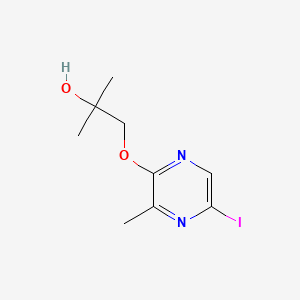
1-((5-Iodo-3-methylpyrazin-2-yl)oxy)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Iodo-3-methyl-2-pyrazinyl)oxy]-2-methyl-2-propanol is a chemical compound with a unique structure that includes an iodine atom, a pyrazine ring, and a propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Iodo-3-methyl-2-pyrazinyl)oxy]-2-methyl-2-propanol typically involves the reaction of 5-iodo-3-methyl-2-pyrazine with 2-methyl-2-propanol in the presence of a suitable base. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5-Iodo-3-methyl-2-pyrazinyl)oxy]-2-methyl-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
1-[(5-Iodo-3-methyl-2-pyrazinyl)oxy]-2-methyl-2-propanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-[(5-Iodo-3-methyl-2-pyrazinyl)oxy]-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The iodine atom and pyrazine ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(3-Methyl-2-pyrazinyl)oxy]-1,2-propanediol: Similar structure but lacks the iodine atom.
2-Propanol, 1-[(5-iodo-3-methyl-2-pyrazinyl)oxy]-2-methyl-: A closely related compound with slight structural variations
Uniqueness
1-[(5-Iodo-3-methyl-2-pyrazinyl)oxy]-2-methyl-2-propanol is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where iodine’s reactivity is advantageous .
Propriétés
Formule moléculaire |
C9H13IN2O2 |
|---|---|
Poids moléculaire |
308.12 g/mol |
Nom IUPAC |
1-(5-iodo-3-methylpyrazin-2-yl)oxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H13IN2O2/c1-6-8(11-4-7(10)12-6)14-5-9(2,3)13/h4,13H,5H2,1-3H3 |
Clé InChI |
CHVLLVRAZROEPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1OCC(C)(C)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


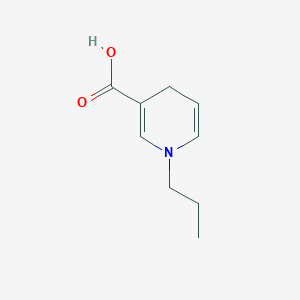
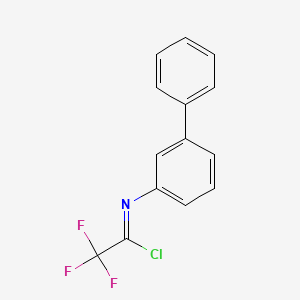

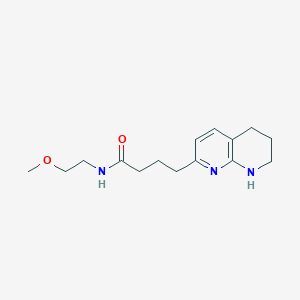

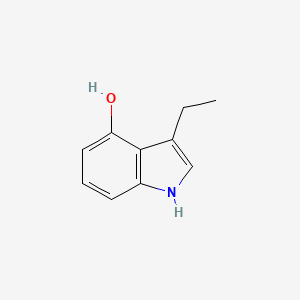
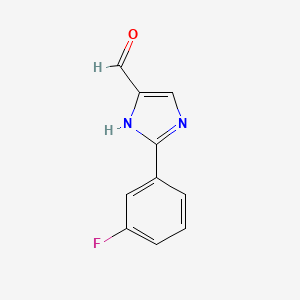
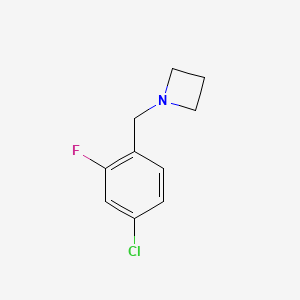

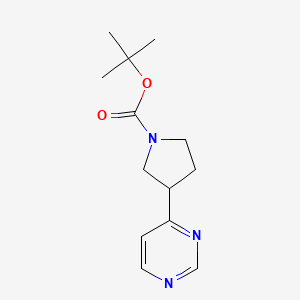
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)
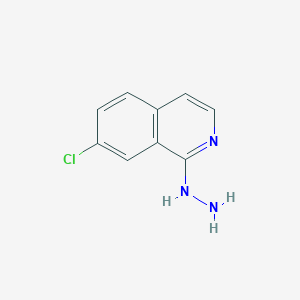
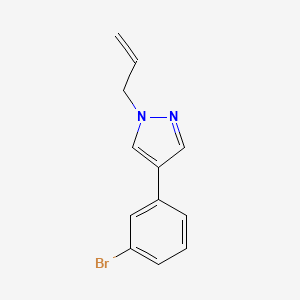
![2-[(2-methylphenyl)methyl]guanidine](/img/structure/B13683041.png)
